molecular formula C8H11ClO5 B1311665 Diethyl 2-chloro-3-oxosuccinate CAS No. 34034-87-2

Diethyl 2-chloro-3-oxosuccinate

Cat. No.: B1311665
CAS No.: 34034-87-2
M. Wt: 222.62 g/mol
InChI Key: JNQWFLVFHCCWPV-UHFFFAOYSA-N
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Description

Diethyl 2-chloro-3-oxosuccinate is an organic compound with the molecular formula C8H11ClO5 and a molecular weight of 222.63 g/mol . It is a diethyl ester derivative of 2-chloro-3-oxosuccinic acid. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-chloro-3-oxosuccinate can be synthesized through the esterification of 2-chloro-3-oxosuccinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Products: Various substituted succinates depending on the nucleophile used.

    Reduction Products: Diethyl 2-hydroxy-3-oxosuccinate.

    Hydrolysis Products: 2-chloro-3-oxosuccinic acid.

Mechanism of Action

The mechanism of action of diethyl 2-chloro-3-oxosuccinate involves its reactivity towards nucleophiles. The chlorine atom in the molecule is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and synthesize different compounds .

Comparison with Similar Compounds

Uniqueness: Diethyl 2-chloro-3-oxosuccinate is unique due to its high reactivity towards nucleophiles, which makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

diethyl 2-chloro-3-oxobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQWFLVFHCCWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451317
Record name Diethyl 2-chloro-3-oxobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34034-87-2
Record name Diethyl 2-chloro-3-oxobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-chloro-3-oxosuccinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 2-chloro-3-oxosuccinate
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Diethyl 2-chloro-3-oxosuccinate
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